4-Bromo-2-ethylphenol

Description

Overview of Halogenated Phenols in Organic Chemistry Research

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. cymitquimica.com These compounds are significant intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. cymitquimica.comglobalscientificjournal.com The introduction of halogen atoms to a phenol ring can significantly alter its chemical properties, influencing its reactivity, acidity, and biological activity. wikipedia.org

The study of halogenated phenols is an active area of research. acs.orgrsc.org Traditional halogenation methods often presented environmental challenges, leading to the development of more sustainable techniques like electrochemical halogenation. globalscientificjournal.com Research into these compounds often focuses on their synthesis, reactivity, and potential as precursors for more complex molecules. globalscientificjournal.comosti.gov The specific position of the halogen and other substituents on the aromatic ring is crucial, as it dictates the compound's reactivity in subsequent chemical reactions. solubilityofthings.com

Significance of Phenolic Derivatives in Contemporary Chemical Synthesis

Phenolic derivatives, a broad class of compounds featuring a hydroxyl group attached to an aromatic ring, are of paramount importance in modern chemical synthesis. wikipedia.orgrsc.org They serve as essential building blocks for a vast range of materials and useful substances, from plastics and detergents to numerous pharmaceutical drugs. wikipedia.org Their significance stems from the reactivity of the phenol ring and the hydroxyl group, which allows for a variety of chemical modifications. wikipedia.org

Phenolic compounds are known for a wide spectrum of biological activities, making them attractive targets in drug discovery and development. researchgate.net Synthetic methods to create phenol derivatives with specific structural features are continually being developed, including condensation reactions and oxidative coupling. wikipedia.orgresearchgate.net Researchers often create hybrid molecules, for instance by linking a phenol scaffold to another active pharmacophore, to explore potential synergistic effects and develop new therapeutic agents. mdpi.com The versatility of phenolic derivatives ensures their continued role in fields ranging from medicinal chemistry to materials science. wikipedia.orgresearchgate.net

Research Rationale for Investigating 4-Bromo-2-ethylphenol

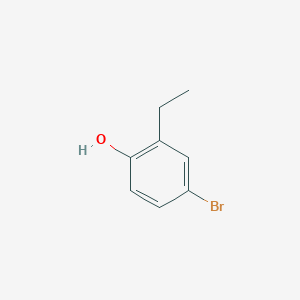

This compound (CAS No. 18980-21-7) is a substituted halogenated phenol with the molecular formula C₈H₉BrO. sigmaaldrich.comechemi.com Its structure, featuring a bromine atom at the para position and an ethyl group at the ortho position relative to the hydroxyl group, makes it a specific and interesting subject for chemical investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18980-21-7 | sigmaaldrich.comsielc.comsigmaaldrich.com |

| Molecular Formula | C₈H₉BrO | sigmaaldrich.comlgcstandards.com |

| Molecular Weight | 201.06 g/mol | sigmaaldrich.comlgcstandards.com |

| Appearance | Solid, Yellow solid | sigmaaldrich.comechemi.com |

| Density | 1.469 g/cm³ | echemi.com |

| Boiling Point | 110 °C @ 3 Torr | echemi.com |

| Flash Point | 108.7 °C | echemi.com |

| Refractive Index | 1.577 | echemi.com |

The synthesis of specifically substituted phenols like this compound is a key area of research. One documented laboratory-scale synthesis involves the reaction of 2-ethylphenol (B104991) with hydrobromic acid in acetic acid. This represents a direct bromination approach. General knowledge of electrophilic aromatic substitution suggests that the hydroxyl and ethyl groups on the starting phenol will direct the incoming bromine electrophile, but controlling the regioselectivity to obtain the desired 4-bromo isomer is a critical challenge.

Processes for producing related compounds, such as 4-bromo-2-chlorophenol (B165030), often involve the direct bromination of the corresponding phenol (e.g., 2-chlorophenol) in a suitable solvent. google.com Research in this area aims to optimize reaction conditions to maximize the yield of the desired para-substituted product and minimize the formation of other isomers, which can be difficult to separate. google.com Investigating alternative and more efficient synthetic routes, potentially using different brominating agents or catalytic systems, remains a valid objective in organic synthesis research.

The chemical reactivity of this compound is governed by its three functional components: the phenolic hydroxyl group, the aromatic ring, and the bromo and ethyl substituents. The phenol group is acidic and can undergo reactions such as esterification. wikipedia.org The aromatic ring is activated by the hydroxyl and ethyl groups, making it susceptible to further electrophilic substitution, though the existing substituents will direct the position of any new group.

The bromine atom itself can participate in various reactions. It can be replaced through nucleophilic aromatic substitution under certain conditions or be involved in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), which are powerful methods for forming carbon-carbon or carbon-heteroatom bonds. These reactions would allow the this compound scaffold to be elaborated into more complex molecular architectures. The interplay between the directing effects of the substituents and the reactivity of the bromine atom makes its chemical profile a subject of interest for synthetic chemists.

Substituted phenols like this compound are valuable as intermediates in multi-step organic syntheses. solubilityofthings.comechemi.com Its defined substitution pattern provides a pre-functionalized aromatic core that can be systematically built upon. For example, the hydroxyl group could be protected, followed by a cross-coupling reaction at the bromine position, and subsequent deprotection and modification of the hydroxyl group.

This stepwise control makes it a useful building block for creating more advanced molecules with precise functionalities. In industry, related halogenated phenols are crucial intermediates for producing agrochemicals and pharmaceuticals. cymitquimica.comgoogle.com The structure of this compound makes it a candidate for similar applications, serving as a starting point for the synthesis of complex target molecules in discovery research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAADQMBQYSOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172409 | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18980-21-7 | |

| Record name | 4-Bromo-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18980-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2 Ethylphenol

Direct Bromination Approaches to 4-Bromo-2-ethylphenol

Direct bromination is the most common method for synthesizing this compound. This approach involves reacting 2-ethylphenol (B104991) with a brominating agent. The hydroxyl (-OH) group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, while the ethyl (-CH2CH3) group is a weakly activating, ortho-, para-directing group. The combined directing effects of these two groups predominantly favor substitution at the positions ortho and para to the hydroxyl group.

Bromination of 2-Ethylphenol

The direct bromination of 2-ethylphenol can be achieved using various brominating agents, such as molecular bromine (Br2) or N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent. Due to the high reactivity of the phenol ring, this reaction can sometimes lead to the formation of polybrominated byproducts. Therefore, controlling the reaction conditions, such as temperature and the stoichiometry of the reactants, is crucial to selectively obtain the desired monobrominated product.

Regioselectivity in Phenol Bromination Reactions

The regioselectivity of phenol bromination is influenced by several factors, including electronic effects, steric hindrance, and the choice of catalyst and reagents. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions. In the case of 2-ethylphenol, the para-position (C4) and the other ortho-position (C6) are activated.

Steric hindrance plays a significant role in determining the regioselectivity of the bromination of 2-ethylphenol. The ethyl group at the 2-position creates steric bulk around the adjacent ortho-position (C6). This steric hindrance makes the para-position (C4) more accessible to the incoming electrophile, thereby favoring the formation of this compound over 6-bromo-2-ethylphenol. The larger the electrophilic species, the more pronounced this steric effect becomes, leading to higher para-selectivity. pharmacyfreak.com

The choice of catalysts and reagents can significantly influence the regioselectivity of the bromination reaction. Different systems can alter the nature of the electrophilic bromine species, leading to different product distributions.

Cetyltrimethylammonium bromide (CTAB) is a phase-transfer catalyst that can promote the selective bromination of aromatic compounds. google.com In aqueous solutions, CTAB forms micelles that can solubilize the organic substrate and the brominating agent, creating a microenvironment that can influence the reaction's regioselectivity. While specific studies on 2-ethylphenol are limited, research on other phenols suggests that micellar catalysis can enhance para-selectivity by orienting the substrate within the micelle in a way that favors attack at the sterically less hindered para-position.

Hydrogen bromide (HBr) in combination with an oxidant, such as dimethyl sulfoxide (DMSO) or hydrogen peroxide (H2O2), can be used as an effective brominating agent. ccspublishing.org.cnresearchgate.net This system generates molecular bromine in situ. The regioselectivity of this method can be controlled by using sulfoxides with sterically hindered substituents instead of DMSO. ccspublishing.org.cn This approach leads to high para-selectivity due to the steric hindrance effect of the bulky intermediate species formed between the sulfoxide and HBr. ccspublishing.org.cn This method has been shown to be highly regioselective for a variety of phenols, achieving up to a 99:1 para/ortho ratio. ccspublishing.org.cn

Table 1: Regioselectivity in the Bromination of Ortho-Substituted Phenols (Analogous to 2-Ethylphenol)

| Ortho-Substituent | Brominating System | Solvent | p/o Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| -CH3 (o-cresol) | HBr/(4-ClC6H4)2SO | CH3CN | >99/1 | 95 | ccspublishing.org.cn |

| -CH(CH3)2 | NBS | CH3CN | 1/9 | 98 | youtube.com |

| -CH(CH3)2 | NBS | CCl4 | 1/1 | 98 | youtube.com |

| -C(CH3)3 | Br2 | Ethyl Acetate | >99/1 | 90 | google.com |

| -Cl | Br2/Triethylamine HCl | Chlorobenzene | 99.4/0.6 | 99.1 | google.com |

Table 2: Influence of Sulfoxide Oxidant on p/o Selectivity in HBr Bromination of Phenol

| Sulfoxide | Temperature (°C) | p/o Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | 40 | 89/11 | 80 | ccspublishing.org.cn |

| Di-butyl-sulfoxide | 40 | 95/5 | 75 | ccspublishing.org.cn |

| Di-benzyl-sulfoxide | 40 | 95/5 | 80 | ccspublishing.org.cn |

| Di-phenyl-sulfoxide | 40 | 97/3 | 85 | ccspublishing.org.cn |

| Di-4-tolyl-sulfoxide | 40 | 98/2 | 88 | ccspublishing.org.cn |

| Di-4-chlorophenyl-sulfoxide | 40 | >99/1 | 90 | ccspublishing.org.cn |

Influence of Catalysts and Reagents on Bromination Pattern

N-Bromosuccinimide (NBS) Mediated Bromination Mechanisms

N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of aromatic compounds, particularly activated systems like phenols. organic-chemistry.orgnih.gov The reaction with 2-ethylphenol to yield this compound is an example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to the steric hindrance posed by the ethyl group at the 2-position, the para-position is generally favored for substitution. ccspublishing.org.cn

The mechanism of NBS-mediated bromination of phenols can proceed through different pathways depending on the reaction conditions, such as the solvent and the presence of catalysts. In non-polar solvents, the reaction may proceed via a radical mechanism, although an ionic pathway is more common for aromatic bromination. In polar solvents, NBS can generate a low concentration of molecular bromine (Br₂), which then acts as the electrophile. ccspublishing.org.cn

The generally accepted mechanism for the electrophilic aromatic bromination of 2-ethylphenol with NBS involves the following steps:

Generation of the Electrophile: NBS, often in the presence of a proton source or a catalyst, generates a bromonium ion (Br⁺) or a polarized bromine species that acts as the electrophile.

Electrophilic Attack: The electron-rich aromatic ring of 2-ethylphenol attacks the electrophilic bromine species. The attack is directed to the positions activated by the hydroxyl group. Due to the steric bulk of the ethyl group at the ortho position, the attack predominantly occurs at the para position.

Formation of the Sigma Complex (Arenium Ion): The attack of the bromine electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A base, which can be the succinimide anion or another basic species in the reaction mixture, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

The regioselectivity of the bromination is a crucial aspect, and various factors can influence the outcome. The use of sterically hindered sulfoxides in conjunction with HBr has been shown to achieve high para-selectivity in the bromination of phenols. ccspublishing.org.cn Similarly, photochemical bromination using NBS has also been explored to achieve regioselective outcomes. researchgate.net

Mechanistic Investigations of Electrophilic Aromatic Bromination on Phenolic Systems

The electrophilic aromatic bromination of phenols is a well-studied reaction, and mechanistic investigations have revealed the involvement of various intermediates and rearrangement pathways that can influence the final product distribution.

In the bromination of phenols, the initial electrophilic attack of bromine can occur at the oxygen atom of the hydroxyl group, leading to the formation of an unstable hypobromite intermediate. This intermediate can then rearrange to form a cyclohexadienone. In the case of 2-ethylphenol, attack at the para-position would lead to a 4-bromo-4-hydro-2-ethylcyclohexa-2,5-dien-1-one intermediate.

These dienone intermediates are generally unstable and readily rearomatize to the corresponding bromophenol. The formation and stability of such dienones are influenced by the substitution pattern on the phenol ring and the reaction conditions. While direct observation of these intermediates for 2-ethylphenol is not widely reported, their existence is inferred from mechanistic studies on similar phenolic systems. rsc.org

The formation of dienone intermediates opens up the possibility of rearrangement pathways, particularly the dienone-phenol rearrangement. This acid-catalyzed rearrangement involves the migration of a substituent from the 4-position of a cyclohexadienone to an adjacent carbon, leading to a more stable phenolic system. rsc.org

In the context of the bromination of 2-ethylphenol, if a dienone intermediate is formed, it could potentially undergo rearrangement. However, since the desired product is this compound, the direct aromatization of the 4-bromo-4-hydro-2-ethylcyclohexa-2,5-dien-1-one intermediate is the most straightforward pathway. The study of rearrangement pathways in the bromination of substituted phenols, such as 2,4-dimethylphenol, has shown that the reaction conditions can dictate the formation of various products, including those arising from rearrangements and side-chain bromination. rsc.org

Indirect Synthetic Routes to this compound and its Derivatives

Besides direct bromination, this compound can be synthesized through indirect routes that involve the functionalization of a precursor molecule followed by a bromination step or the use of modern cross-coupling reactions.

Precursor Functionalization and Subsequent Bromination Strategies

An alternative approach to synthesizing this compound involves starting with a pre-functionalized phenol and then introducing the bromine atom. For instance, one could start with 2-ethylphenol and introduce a directing group that facilitates bromination at the para-position. After the bromination step, this directing group can be removed.

Another strategy involves the synthesis of 2-ethylphenol itself as a precursor. The ethylation of phenol can be achieved through Friedel-Crafts alkylation. However, this reaction often yields a mixture of ortho, meta, and para isomers. google.com Processes have been developed to selectively produce p-ethylphenol, which could then be brominated at one of the ortho positions. google.com However, for the synthesis of this compound, starting with 2-ethylphenol is more direct.

A hypothetical precursor functionalization strategy could involve:

Protection of the hydroxyl group of 2-ethylphenol.

Introduction of a functional group at the 4-position that can be later converted to a bromine atom.

Conversion of the functional group to a bromine atom.

Deprotection of the hydroxyl group.

While theoretically possible, these multi-step sequences are often less efficient than direct bromination.

Palladium-Catalyzed Cross-Coupling Reactions for Bromophenol Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While typically used to couple an aryl halide with another species, these reactions can also be adapted for the synthesis of aryl bromides.

For the synthesis of this compound, a palladium-catalyzed approach could involve the cross-coupling of a suitably functionalized 2-ethylphenol derivative. For example, a 2-ethylphenol derivative with a leaving group (like a triflate) at the 4-position could be coupled with a bromide source under palladium catalysis.

More commonly, palladium catalysis is used to further functionalize bromophenols. For instance, this compound can serve as a substrate in Suzuki, Heck, or Buchwald-Hartwig amination reactions to create more complex molecules. The development of efficient palladium-catalyzed methods for C-N and C-O bond formation highlights the versatility of aryl bromides like this compound as building blocks in organic synthesis. beilstein-journals.org While direct palladium-catalyzed C-H bromination of phenols is not a standard method, the functionalization of aryl bromides through these catalytic systems is a cornerstone of modern synthetic chemistry. nih.govresearchgate.net

Mitsunobu Reaction Adaptation for Phenol O-Alkylation

The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including the formation of ethers from phenols. organic-chemistry.orgwikipedia.org This reaction proceeds via a dehydrative condensation mechanism, facilitated by a redox system typically composed of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The reaction is particularly noted for its mild conditions and for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, a key feature of its SN2-type mechanism. researchgate.netchemistrysteps.com

In the context of synthesizing derivatives of this compound, the Mitsunobu reaction offers a reliable pathway for O-alkylation, forming aryl-alkyl ethers. nih.gov The phenolic hydroxyl group of this compound acts as the nucleophile in this transformation. The general mechanism commences with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a betaine intermediate. wikipedia.org This intermediate then deprotonates the phenol, forming a phenoxide ion pair. wikipedia.org The alcohol reactant is subsequently activated by the phosphonium species, converting the hydroxyl group into a good leaving group. organic-chemistry.orgchemistrysteps.com Finally, the phenoxide displaces this leaving group in an SN2 fashion to yield the desired aryl-alkyl ether. organic-chemistry.orgwikipedia.org

Detailed research has demonstrated the successful application of the Mitsunobu reaction for the O-alkylation of various substituted phenols. nih.govnih.gov While the reaction is robust, its efficiency can be influenced by steric hindrance around the phenolic hydroxyl group. acs.org The presence of an ethyl group at the ortho position of this compound might present a moderate steric challenge, potentially slowing the reaction rate. acs.org To address such steric impediments, modifications to the standard protocol, such as the use of sonication or operating at higher concentrations, have been shown to significantly improve reaction rates and yields. acs.org

A representative protocol for the O-alkylation of this compound using the Mitsunobu reaction would involve dissolving the phenol, an appropriate alcohol, and triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (THF). wikipedia.orgorganic-synthesis.com The mixture is cooled, and the azodicarboxylate (DEAD or DIAD) is added dropwise. organic-synthesis.com The reaction is then typically stirred at room temperature until completion. organic-synthesis.com The progress of the reaction can be monitored by the formation of triphenylphosphine oxide as a solid byproduct. organic-synthesis.com

The following table outlines the typical reactants and reagents for a generalized Mitsunobu O-alkylation of this compound.

Interactive Data Table: Representative Mitsunobu Reaction for O-Alkylation of this compound

| Role | Compound | Typical Molar Equivalent | Notes |

|---|---|---|---|

| Phenol | This compound | 1.0 | The nucleophilic component. |

| Alcohol | R-OH (Generic Alcohol) | 1.0 - 1.5 | The electrophilic component after activation. |

| Phosphine | Triphenylphosphine (PPh3) | 1.5 | The reducing agent. |

| Azodicarboxylate | DIAD or DEAD | 1.5 | The oxidizing agent. |

| Solvent | Tetrahydrofuran (THF) | - | Anhydrous conditions are crucial. |

Spectroscopic and Crystallographic Elucidation of 4 Bromo 2 Ethylphenol and Analogs

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In 4-Bromo-2-ethylphenol, the spectrum is expected to be dominated by vibrations of the hydroxyl group, the aromatic ring, and the ethyl substituent.

Key expected vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H (Aromatic) Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹.

C-H (Aliphatic) Stretch: Strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl substituent are predicted to appear in the 2850-2970 cm⁻¹ range. For instance, in the spectrum of 2-ethylphenol (B104991), these C-H stretching vibrations are clearly observed. researchgate.net

C=C (Aromatic) Stretch: Medium to strong intensity peaks are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond vibrations within the benzene (B151609) ring. researchgate.net

C-O Stretch: A strong band for the C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond is anticipated to produce a band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-H Aromatic Stretch | 3100 - 3000 | Medium |

| C-H Aliphatic Stretch | 2970 - 2850 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1260 - 1200 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Raman Spectroscopy Characterization

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not documented, data from analogs like 4-bromophenol (B116583) and 2-bromo-4-methylphenol (B149215) can be used for interpretation. chemicalbook.comnih.govchemicalbook.com

The Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching and ring breathing modes of the substituted benzene ring. The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often a prominent feature in the Raman spectra of benzene derivatives.

C-Br Stretch: The C-Br stretching vibration would also be Raman active, appearing in the low-frequency region.

Ethyl Group Vibrations: The C-H stretching and bending modes of the ethyl group would be present, though often weaker than the aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the ¹H NMR spectrum can be predicted based on the analysis of related compounds such as 2-ethylphenol and 4-ethylphenol. chemicalbook.comresearchgate.net

The expected signals for this compound are:

Hydroxyl Proton (OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm. The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. Due to the substitution pattern, they will form a distinct set of signals. The proton at C3 (adjacent to the ethyl group) would likely appear as a doublet of doublets. The proton at C5 (between the bromine and the vacant position) would also be a doublet of doublets, and the proton at C6 (adjacent to the hydroxyl group) would appear as a doublet.

Methylene Protons (CH₂): The two protons of the methylene group will be deshielded by the adjacent aromatic ring and are expected to appear as a quartet around δ 2.6 ppm, split by the neighboring methyl protons.

Methyl Protons (CH₃): The three protons of the methyl group are the most shielded and will appear as a triplet around δ 1.2 ppm, split by the adjacent methylene protons.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~ 1.2 | Triplet (t) | 3H |

| -CH₂- | ~ 2.6 | Quartet (q) | 2H |

| -OH | ~ 4.5 - 5.5 | Singlet (s, broad) | 1H |

| Ar-H | ~ 6.7 - 7.3 | Multiplets (m) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, eight distinct signals are expected. By comparing with data from analogs like 4-bromophenol and 2-bromo-4-methylphenol, the chemical shifts can be estimated. chemicalbook.comchemicalbook.com

The predicted assignments are as follows:

C1 (-OH): The carbon attached to the hydroxyl group is expected to be the most deshielded of the aromatic carbons, appearing around δ 150-155 ppm.

C2 (-CH₂CH₃): The carbon bearing the ethyl group would be around δ 130-135 ppm.

C3, C5, C6: The remaining aromatic CH carbons would resonate in the δ 115-132 ppm range.

C4 (-Br): The carbon atom bonded to the bromine atom is subject to the "heavy atom effect," which causes a shielding effect, moving its signal upfield compared to what would be expected based on electronegativity alone. stackexchange.com Its signal is expected around δ 110-115 ppm. chemicalbook.com

Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group is expected around δ 22-26 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon, expected to appear around δ 13-16 ppm.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 150 - 155 |

| C2 (C-Et) | 130 - 135 |

| C3/C5/C6 (Ar-CH) | 115 - 132 |

| C4 (C-Br) | 110 - 115 |

| -CH₂- | 22 - 26 |

| -CH₃ | 13 - 16 |

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would be expected to show:

A strong cross-peak between the methyl (CH₃, ~δ 1.2 ppm) and methylene (CH₂, ~δ 2.6 ppm) protons, confirming the ethyl group structure.

Cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the ring. For example, the proton at C6 would show a correlation to the proton at C5, and the proton at C5 would show correlations to both C6 and C3. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). youtube.com An HMQC or HSQC spectrum of this compound would show:

A cross-peak connecting the methyl proton signal (~δ 1.2 ppm) to the methyl carbon signal (~δ 14 ppm).

A cross-peak connecting the methylene proton signal (~δ 2.6 ppm) to the methylene carbon signal (~δ 24 ppm).

Three separate cross-peaks in the aromatic region, linking each aromatic proton signal to its corresponding aromatic carbon signal, thus confirming the assignments made from the 1D spectra.

By combining these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved, providing definitive confirmation of its chemical structure.

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉BrO, molecular weight: 201.06 g/mol ), the fragmentation process under electron ionization (EI) is dictated by the stability of the resulting ions and neutral fragments. nih.govsielc.com

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathways for alkylphenols involve cleavage of the alkyl side chain. For this compound, the most likely fragmentation is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) from the ethyl group. This process is favorable as it results in a stable benzylic cation.

Loss of a Methyl Radical (•CH₃): The initial fragmentation involves the cleavage of the C-C bond of the ethyl group, leading to the loss of a methyl radical (mass = 15). This results in a prominent fragment ion [M - 15]⁺ at m/z 185/187.

Loss of the Ethyl Group (•C₂H₅): Cleavage of the bond between the aromatic ring and the ethyl group can lead to the loss of an ethyl radical (mass = 29), although this is generally less favored than benzylic cleavage. This would produce a fragment at m/z 171/173.

Loss of Bromine (•Br): Another significant fragmentation pathway for halogenated compounds is the loss of the halogen atom. The cleavage of the C-Br bond results in the loss of a bromine radical (mass = 79/81), leading to a fragment ion at m/z 121.

A summary of the predicted key fragmentation ions for this compound is presented in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

| 200/202 | •CH₃ | 185/187 | Loss of a methyl radical from the ethyl group |

| 200/202 | •C₂H₅ | 171/173 | Loss of the entire ethyl radical |

| 200/202 | •Br | 121 | Loss of a bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For phenolic compounds, the absorption bands in the UV region are primarily due to π → π* transitions within the benzene ring.

While specific experimental UV-Vis spectral data for this compound is not detailed in the available literature, the spectrum can be predicted based on the parent phenol (B47542) molecule and the electronic effects of its substituents. Phenol exhibits two main absorption bands around 210 nm and 270 nm. The substituents on the benzene ring—the hydroxyl (-OH), bromo (-Br), and ethyl (-C₂H₅) groups—influence the position and intensity of these bands.

Hydroxyl (-OH) and Bromo (-Br) Groups: Both are auxochromes, meaning they are groups with non-bonding electrons that, when attached to a chromophore (the benzene ring), shift the absorption bands to longer wavelengths (a bathochromic or red shift). They increase the conjugation of the π system, decreasing the energy gap between the π and π* orbitals.

Ethyl (-C₂H₅) Group: This alkyl group has a weak hyperconjugative effect, which can also contribute to a slight bathochromic shift.

Consequently, this compound is expected to exhibit absorption maxima at wavelengths longer than those of unsubstituted phenol. The primary π → π* transitions are anticipated in the 270-290 nm range.

| Compound | Expected λmax Range (nm) | Associated Electronic Transition |

| This compound | ~270-290 | π → π* |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available, analysis of closely related 4-bromophenol derivatives provides significant insight into its expected molecular geometry and crystal packing. nih.govresearchgate.net

Single-crystal XRD studies on analogs reveal key geometric parameters. In the crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, the aromatic ring is essentially planar. researchgate.net For a derivative of 4-bromophenol, the mean plane of the 4-bromophenol ring shows specific dihedral angles with other parts of the molecule, indicating a defined three-dimensional conformation. nih.govresearchgate.net

Based on these related structures, the following can be inferred for this compound:

Bond Lengths: The C-Br bond length is expected to be typical for brominated aromatic compounds.

Bond Angles: The bond angles within the benzene ring will be close to 120°, with slight distortions due to the electronic and steric effects of the substituents.

Conformation: The ethyl group will be positioned in the plane of the benzene ring to minimize steric hindrance. The orientation of the phenolic hydroxyl group will be crucial for determining intermolecular interactions.

The crystal packing of phenolic compounds is predominantly governed by hydrogen bonding involving the hydroxyl group. In the solid state, molecules of this compound are expected to form hydrogen-bonded networks. The phenolic -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs of O-H···O interactions.

In addition to strong hydrogen bonds, weaker intermolecular interactions play a crucial role in stabilizing the crystal structure. Studies on analogs show the presence of: nih.govnih.gov

C-H···O interactions: These weak hydrogen bonds link adjacent molecules into layers. nih.gov

C-H···π interactions: The hydrogen atoms of the ethyl group or the aromatic ring can interact with the π-electron cloud of a neighboring benzene ring. nih.gov

Van der Waals forces: These non-specific interactions further strengthen the cohesion between molecular layers. nih.gov

Analysis of a structurally similar 4-bromophenol derivative provides a representative breakdown of the intermolecular contacts. nih.govresearchgate.net The most significant contributions to the crystal packing are from contacts involving hydrogen atoms, reflecting the importance of van der Waals forces and weak hydrogen bonds.

The percentage contributions of the most abundant interactions in a 4-bromophenol analog are summarized below. nih.govresearchgate.net A similar distribution is expected for this compound.

| Intermolecular Contact | Contribution (%) | Description |

| H···H | 58.2% | Represents the most significant contribution, arising from van der Waals forces. |

| C···H / H···C | 18.9% | Indicates the presence of C-H···π interactions and general van der Waals contacts. |

| Br···H / H···Br | 11.5% | Highlights the role of the bromine atom in forming weak hydrogen bonds and other contacts. |

| O···H / H···O | 8.3% | Corresponds to the primary O-H···O hydrogen bonds and weaker C-H···O interactions. |

These analyses collectively demonstrate that the crystal packing is a result of a complex interplay between strong hydrogen bonding and a variety of weaker, but cumulatively significant, intermolecular forces. nih.govresearchgate.net

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Ethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for determining molecular properties. For 4-Bromo-2-ethylphenol, DFT serves as the foundation for geometry optimization, vibrational analysis, and the exploration of its electronic landscape through orbital and electrostatic potential analyses. Standard functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to yield reliable predictions for phenolic compounds.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its ground-state geometry.

Conformational analysis, a key part of this process, explores the different spatial orientations of the molecule's flexible parts. nih.gov In this compound, this primarily concerns the rotation around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. By calculating the energy of various conformers, the most stable (lowest energy) conformation can be identified. This analysis would reveal the preferred orientation of the ethyl and hydroxyl substituents relative to the benzene (B151609) ring, which is crucial for understanding its steric and electronic properties and how it interacts with other molecules. The optimization process ensures that the final structure is at a true energy minimum, confirmed by the absence of imaginary frequencies in subsequent vibrational calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be visualized as a unique atomic motion, allowing for a detailed assignment of the spectral peaks.

For this compound, this analysis would predict the frequencies for key functional groups, such as the O-H stretch of the phenol (B47542) group, the C-H stretches of the aromatic ring and the ethyl group, C-C ring vibrations, and the C-Br stretch. Theoretical spectra are invaluable for interpreting experimental data. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and the chosen level of theory, thereby improving agreement with experimental results. core.ac.uk

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. materialsciencejournal.orgconicet.gov.ar

Below is a table illustrating the type of data obtained from a typical FMO analysis.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on the oxygen atom).

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack (e.g., the hydrogen atom of the hydroxyl group).

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would visually highlight the electronegative oxygen atom as a red region, making it a likely site for hydrogen bonding. tandfonline.com The phenolic hydrogen would appear as a blue region, indicating its acidic character. The map would also show how the electron-withdrawing bromine atom influences the charge distribution across the aromatic ring. bohrium.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to a localized, Lewis-like description. NBO analysis examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals.

The most significant interactions are quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would identify key intramolecular interactions, such as hyperconjugation between the lone pairs on the oxygen and bromine atoms and the antibonding orbitals (π*) of the aromatic ring. It would also quantify the charge on each atom, providing a more detailed understanding of the electron distribution predicted by the MEP map.

A representative table for NBO analysis results is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C)ring | Value | π-conjugation |

| LP (Br) | π* (C-C)ring | Value | π-conjugation |

| σ (C-H) | σ* (C-C) | Value | Hyperconjugation |

(Note: Specific E(2) values are dependent on the final calculation.)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra, such as UV-Visible spectra. mdpi.com TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net

For this compound, a TD-DFT calculation would predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the primary electronic transitions (e.g., π → π* or n → π*). gaussian.comyoutube.com This allows for a theoretical simulation of its UV-Vis spectrum, which can be directly compared to experimental measurements to confirm the molecule's identity and understand its photophysical behavior. The analysis would identify which molecular orbitals are involved in the most significant electronic transitions, linking the absorption features to the underlying electronic structure. materialsciencejournal.org

Studies on Tautomeric Stability (e.g., Enol-Keto Tautomerism)

Phenolic compounds, including this compound, can theoretically exist in equilibrium between their enol (phenolic) and keto (cyclohexadienone) tautomeric forms. Computational studies on related brominated Schiff base compounds, which also contain a phenol-imine fragment capable of similar tautomerism, have consistently shown that the enol form is significantly more stable than the keto form. researchgate.netresearchgate.net

For instance, DFT calculations performed on similar molecules at the B3LYP/6-311++G(d,p) level reveal that the enol tautomer is the more stable form both in the gas phase and in various solvents. researchgate.net This stability is largely attributed to the aromaticity of the benzene ring in the enol form, which is disrupted in the keto tautomer. The energy difference between the two forms is typically substantial, leading to a very small equilibrium constant for the enol to keto conversion. For a related Schiff base, the tautomeric equilibrium constant for enol ↔ keto tautomerization was calculated to be on the order of 10⁻⁴ at 298.15 K, indicating a strong preference for the enol form. researchgate.net

This preference is a general characteristic of simple phenols, where the aromatic stabilization energy far outweighs any potential stability gained in the keto form. Therefore, it can be confidently inferred that this compound exists almost exclusively in its phenolic (enol) form under standard conditions.

Interactive Data Table: Tautomeric Stability

| Tautomer | Relative Stability | Key Feature |

| Enol (Phenol) | More Stable | Aromatic Ring |

| Keto (Dienone) | Less Stable | Non-Aromatic Ring |

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy)

In a theoretical study on para-substituted halophenols, it was found that p-bromophenol is thermodynamically more stable than its chloro- and fluoro-analogs, as indicated by its lower Gibbs free energy. imist.ma The thermodynamic parameters are calculated based on the vibrational frequencies and rotational constants obtained from the optimized molecular geometry.

Interactive Data Table: Calculated Thermodynamic Parameters for a Related Compound (p-Bromophenol)

| Thermodynamic Parameter | Value | Interpretation |

| Gibbs Free Energy (G) | Low | Thermodynamically Stable |

| Enthalpy (H) | - | - |

| Entropy (S) | - | - |

| (Note: Specific values for H and S for p-bromophenol were not provided in the source, but a lower G implies greater stability relative to analogs). imist.ma |

Investigation of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity, intermolecular interactions, and potential applications in materials science. DFT provides a powerful framework for calculating various electronic descriptors.

Reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are used to predict the reactivity of molecules. The electrophilicity index, in particular, quantifies the ability of a species to accept electrons.

Studies on bromophenols and other substituted phenols have utilized these descriptors to understand their reactivity. imist.manih.govgoums.ac.ir The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to these calculations. The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity).

For a series of bromophenols, DFT calculations have shown that increasing bromine substitution influences these electronic parameters. nih.gov A higher electrophilicity index suggests a greater propensity to act as an electrophile in reactions. The concept of Electrophilicity-based Charge Transfer (ECT) can be extended to predict the interaction of molecules like this compound with biological systems, where charge transfer processes are common. researchgate.net

Interactive Data Table: Global Reactivity Descriptors for a Related Compound (p-Bromophenol)

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Global Electrophilicity | ω | 1.1367 |

| Global Nucleophilicity | N | 2.9361 |

| Max. Charge Transfer | ΔNmax | ~0.6 |

| (Data from a theoretical study on p-halophenols). imist.ma |

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational studies have shown that substituted phenols can exhibit significant NLO properties, which are highly dependent on the nature and position of the substituents. researchgate.netmdpi.com

The presence of electron-donating groups (like the hydroxyl and ethyl groups) and electron-withdrawing groups (like bromine) can create a "push-pull" system, enhancing the molecular hyperpolarizability. Theoretical calculations on Schiff bases derived from bromophenols have predicted that these compounds possess NLO properties significantly greater than those of urea, a standard reference material. researchgate.net The first hyperpolarizability (β) is a key parameter, and its magnitude is influenced by intramolecular charge transfer. While specific β values for this compound are not available, the substitution pattern suggests it could have a notable NLO response.

The O-H Bond Dissociation Energy (BDE) is a critical parameter for phenols, as it quantifies the antioxidant capacity of the molecule by indicating the ease with which the phenolic hydrogen atom can be abstracted by a free radical. Numerous computational and experimental studies have focused on the BDE of substituted phenols. mdpi.comnist.gov

The BDE is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, like the ethyl group, tend to decrease the O-H BDE by stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups like halogens can have a more complex effect. While they destabilize the parent phenol through inductive withdrawal, they can also stabilize the phenoxyl radical. For para-substituted phenols, the BDE is influenced by the substituent's ability to stabilize the radical through resonance and inductive effects. mdpi.com For comparison, the experimental gas-phase O-H BDE of the parent phenol molecule is approximately 87-89 kcal/mol. The combined effect of the electron-donating ethyl group and the electron-withdrawing bromine atom in this compound would result in a BDE value modulated by these competing influences.

The Ionization Potential (IP) is the energy required to remove an electron from a molecule. Computationally, it can be approximated by the negative of the HOMO energy (Koopmans' theorem) or calculated more accurately as the energy difference between the neutral molecule and its cation. The IP provides insight into the molecule's electron-donating ability. mdpi.com As with BDE, the IP of this compound will be influenced by the electronic nature of its substituents.

Applications in Research: 4 Bromo 2 Ethylphenol As a Building Block and Probe

Role in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the 4-Bromo-2-ethylphenol ring makes it an important building block in organic synthesis. Chemists utilize this compound to construct sophisticated molecular architectures for various applications.

Pharmaceutical and Agrochemical Intermediate Research

In the realms of medicinal and agricultural chemistry, halogenated phenols like this compound are recognized as key intermediates. While specific research detailing the direct use of this compound is specialized, the broader class of brominated phenols is instrumental in synthesizing a wide array of bioactive compounds. For instance, related compounds such as 4-bromo-2-chlorophenol (B165030) serve as valuable intermediates for producing insecticidal and acaricidal active substances. google.comguidechem.com The presence of the bromine atom allows for various cross-coupling reactions, which are fundamental in building the carbon skeletons of complex drug candidates and agrochemicals. myskinrecipes.comnbinno.com The synthesis of advanced pesticides and herbicides often relies on the specific reactivity of such halogenated phenolic building blocks to create molecules with targeted action against pests and weeds. nbinno.com

Precursor for Dyes and Pigments Research

This compound and its derivatives are also explored in the field of materials science, particularly in the synthesis of dyes and pigments. myskinrecipes.com The conversion of cyclic organic chemicals into more complex intermediates is the foundational step in the production of these colorants. epa.gov Schiff bases, which can be synthesized from derivatives of brominated phenols, are a class of compounds well-known for their applications as pigments and dyes. nih.gov The electronic properties of these molecules, influenced by the bromine and hydroxyl groups, can be fine-tuned to create compounds with specific colors and, in some cases, interesting properties like photochromism (light-induced color change).

Mechanistic Studies of Biological Activity of its Derivatives

The this compound scaffold is a component of various derivatives that exhibit interesting biological activities. Researchers synthesize analogues and derivatives of this compound to probe their interactions with biological systems and to understand their mechanisms of action.

Investigation of Antimicrobial Properties in Related Compounds

Derivatives of brominated phenols, particularly Schiff bases, have been a focus of research into new antimicrobial agents. nih.govnih.govijmrsti.comijpsr.com Studies on Schiff bases derived from the related compound, 5-bromosalicylaldehyde, have demonstrated significant antimicrobial effects. In one such study, these compounds were evaluated against a panel of bacteria and fungi. The research highlighted that bromo-substituted imines were particularly potent. researchgate.net

Table 1: Antimicrobial Screening of Related Brominated Schiff Bases

| Microorganism | Type | Activity Observed |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | Active |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Active |

| Staphylococcus aureus | Gram-positive Bacteria | Active |

This table is representative of findings for related bromo-substituted Schiff bases, which showed activity against various clinically important bacteria. researchgate.net

Antitubercular Activity Research of meta-Amido Bromophenol Derivatives

In the search for new treatments for tuberculosis (TB), a series of meta-amido bromophenol derivatives were designed and synthesized, demonstrating the utility of the bromophenol core in medicinal chemistry. jst.go.jpnih.gov These compounds were found to potently inhibit the growth of Mycobacterium tuberculosis H37Ra and also showed moderate activity against the more virulent H37Rv strain and multidrug-resistant (MDR) strains. jst.go.jpnih.gov

Structure-activity relationship (SAR) studies revealed crucial insights. The research indicated that a 4-bromo derivative was essential for good inhibitory activity. jst.go.jp The ortho-bromophenol moiety was identified as a key pharmacophore for antitubercular activity, and the meta-amido linker was also deemed important. jst.go.jp This line of research underscores the potential of molecules built upon a bromophenol framework in developing new agents to combat TB. nih.govresearchgate.netmdpi.com

Table 2: Antitubercular Activity of a Lead meta-Amido Bromophenol Derivative

| M. tuberculosis Strain | Activity Level | Finding |

|---|---|---|

| H37Ra | Potent Inhibition | Compound effectively inhibited the growth of this strain. |

| H37Rv | Moderate Inhibition | Compound showed moderate activity against this virulent strain. |

This table summarizes the findings for a series of meta-amido bromophenol derivatives, highlighting the importance of the 4-bromo substitution for activity. jst.go.jp

Antioxidant Activity Evaluation of Analogues

Bromophenols are a class of compounds known for their antioxidant properties, often found in marine algae. nih.govnih.govmdpi.com Research has focused on synthesizing derivatives of these natural products to evaluate and understand their antioxidant potential. nih.govbohrium.com Studies involve designing and synthesizing new methylated and acetylated bromophenol derivatives to assess their cytoprotective effects against oxidative damage, for example, that induced by hydrogen peroxide (H₂O₂). nih.gov

The antioxidant capacity of these analogues is often evaluated using various bioanalytical methods, such as DPPH and ABTS radical scavenging assays. nih.gov These studies compare the activity of the synthesized bromophenol derivatives to standard antioxidants like BHA, BHT, and Trolox. nih.gov Research in this area has shown that bromophenol derivatives can be effective radical scavengers, and the catechol group, in particular, contributes to a high scavenging capacity. nih.govrsc.org

Chemical Probes and Sensory Research

Substituted phenols, including this compound, serve as valuable chemical probes in various research fields due to their distinct physicochemical properties. Their aromatic ring and hydroxyl group allow for a range of interactions, while the nature and position of substituents, such as the bromo and ethyl groups in this compound, fine-tune their steric and electronic characteristics. In sensory research, these compounds are particularly useful for investigating structure-activity relationships related to taste and olfaction. By systematically modifying the structure of a phenolic compound, researchers can probe the specific features that are recognized by sensory receptors, leading to the perception of particular aromas or tastes.

A prominent example of a brominated phenol's role in off-flavor research is the case of 2-bromo-4-methylphenol (B149215), a compound structurally related to this compound. This compound has been identified as the primary molecule responsible for a distinct "iodine" or "seafood" off-flavor in wines. flavoractiv.comnih.gov This off-flavor was particularly noted in wines that had undergone an acidification treatment using ion-exchange resins. flavoractiv.comnih.gov

Research has focused on identifying and quantifying this compound and understanding its sensory impact. Through techniques like gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS), 2-bromo-4-methylphenol was pinpointed as the source of the iodine-like aroma. flavoractiv.comnih.gov Sensory studies have been conducted to determine the detection thresholds of this compound in various media, revealing a wide range of sensitivity among individuals. flavoractiv.comnih.gov This suggests a bimodal distribution of the population, with some being highly sensitive to its aroma and others less so. flavoractiv.comnih.gov The descriptors used by panelists for wines affected by this compound included "seafood," "iodine," "mud," and "fish". flavoractiv.comnih.gov

The concentrations of 2-bromo-4-methylphenol found in contaminated wines can vary significantly, as detailed in the table below.

Table 1: Concentration Ranges of 2-Bromo-4-methylphenol in Contaminated Wines

| Wine Type | Minimum Concentration (ng/L) | Maximum Concentration (ng/L) |

|---|---|---|

| White Wine | 260 | 28,900 |

| Rosé Wine | 35 | 7,556 |

| Red Wine | 63 | 48,000 |

Data sourced from studies on wine off-flavors. flavoractiv.comnih.gov

Furthermore, sensory panel evaluations have established the odor detection thresholds for 2-bromo-4-methylphenol in different matrices, highlighting the influence of the medium on its perception.

Table 2: Individual Odor Detection Thresholds for 2-Bromo-4-methylphenol

| Matrix | Threshold Range (ng/L) |

|---|---|

| Reverse Osmosis Water | 0.15 to >77.4 |

| White Wine | 0.4 to >193.5 |

| Rosé Wine | 0.5 to >774 |

| Red Wine | 0.5 to >774 |

Data from sensory analysis studies. flavoractiv.comnih.gov

The study of 2-bromo-4-methylphenol exemplifies the use of brominated phenols as probes in sensory science. By understanding the chemical identity, concentration, and sensory characteristics of such off-flavor compounds, researchers and quality control professionals can develop strategies to mitigate their formation and ensure product quality. While this detailed research pertains to 2-bromo-4-methylphenol, it underscores the potential of related compounds like this compound to be subjects of similar investigations in the field of flavor and sensory science.

Advanced Analytical Methodologies for 4 Bromo 2 Ethylphenol Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental separation science that enables the isolation of 4-Bromo-2-ethylphenol from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its analysis.

HPLC is a powerful technique for separating compounds that are soluble in a liquid solvent. ijtsrd.com Method development in HPLC involves a systematic process of selecting the appropriate column, mobile phase, and detector to achieve the desired separation. thermofisher.comagilent.com For this compound, a phenolic compound, reverse-phase HPLC is a particularly suitable approach.

In reverse-phase HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. thermofisher.com This setup is effective for retaining and separating moderately nonpolar compounds like this compound. A specific RP-HPLC method for this compound has been developed using a Newcrom R1 column, which has low silanol activity. sielc.com The separation is achieved under simple isocratic conditions with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The acid helps to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention. For applications where the HPLC system is coupled to a mass spectrometer, a volatile acid like formic acid is used in place of phosphoric acid. sielc.com

Table 1: Example RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) |

| Detection | UV-Vis |

| Analyte | This compound |

This interactive table summarizes typical starting conditions for the RP-HPLC analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ijpcbs.comnih.gov This technology operates at much higher pressures (up to 15,000 psi) than conventional HPLC, leading to dramatic improvements in resolution, sensitivity, and, most notably, speed. ijpcbs.comcreative-proteomics.com UPLC can reduce analysis times by up to 90% compared to traditional HPLC methods. ijsrtjournal.com For this compound, the use of columns with smaller particles (e.g., 3 µm) is available for fast UPLC applications, allowing for higher sample throughput without compromising separation quality. sielc.com The increased speed and efficiency make UPLC a valuable tool for high-throughput screening and rapid quality control. nih.gov

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. mdpi.com For polar compounds like phenols, which can exhibit poor peak shape and tailing due to interactions with the column, derivatization is often employed. researchgate.net GC is almost always coupled with a detector, with mass spectrometry (GC-MS) being one of the most powerful combinations for both identification and quantification. brjac.com.br

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for GC analysis. researchgate.net The primary goals are to increase the volatility and thermal stability of the analyte and to improve its chromatographic behavior and detectability. damascusuniversity.edu.sy For phenols such as this compound, the active hydrogen of the hydroxyl group can form hydrogen bonds, leading to adsorption on the GC column. damascusuniversity.edu.sy

Common derivatization strategies for phenols include:

Silylation: This is a widely used method where the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing phenols, alcohols, and carboxylic acids. The resulting TMS ether of this compound is more volatile and less polar, leading to improved peak symmetry and sensitivity. phenomenex.com

Acylation/Etherification: Phenols can be converted to esters or ethers. For instance, using pentafluorobenzyl bromide (PFBBr) introduces a pentafluorobenzyl group. researchgate.netepa.gov This not only increases volatility but also makes the derivative highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity for trace-level analysis. damascusuniversity.edu.syepa.gov Another approach is methylation using reagents like diazomethane to form the corresponding anisole (methyl ether). settek.com

Table 2: Common Derivatization Reagents for GC Analysis of Phenols

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA | -OH | TMS Ether |

| Acylation | PFBBr | -OH | Pentafluorobenzyl Ether |

| Methylation | Diazomethane | -OH | Anisole (Methyl Ether) |

This interactive table outlines key derivatization strategies applicable to this compound for GC analysis.

Gas Chromatography (GC) Coupled Techniques

Mass Spectrometry (MS) Detection

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic separation technique (either GC or LC), it provides a high degree of specificity and sensitivity, making it the gold standard for compound identification and quantification. brjac.com.br

For this compound, MS detection can be used with both HPLC and GC.

LC-MS: In LC-MS, the eluent from the HPLC column is directed to an ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are ionized before entering the mass analyzer. purdue.edu As noted, the mobile phase must be free of non-volatile salts, hence the use of formic acid instead of phosphoric acid. sielc.com Tandem mass spectrometry (LC-MS-MS) can be used for even greater selectivity and lower detection limits by monitoring specific precursor-to-product ion transitions. nih.gov

GC-MS: In GC-MS, as the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer (commonly Electron Ionization, EI). brjac.com.br The molecules are fragmented in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. This allows for unambiguous identification of this compound by comparing its mass spectrum to a library of known spectra.

The presence of a bromine atom in this compound is a distinct advantage for mass spectrometric detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units. This isotopic signature provides a high degree of confidence in the identification of the compound. purdue.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of phenolic compounds like this compound. The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry.

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound, a C18 column is often employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid like formic acid to improve peak shape and ionization efficiency. nih.govsielc.com A gradient elution program, where the proportion of the organic solvent is increased over time, is generally used to effectively separate the analyte from other components in the sample matrix. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, typically operated in negative ion mode to deprotonate the phenolic hydroxyl group, yielding the [M-H]⁻ ion. For this compound (molecular weight 201.06 g/mol ), the mass spectrometer would be set to detect its corresponding deprotonated molecule. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal abundance (for ⁷⁹Br and ⁸¹Br) would be observed at m/z 199 and 201, confirming the presence of the compound.

A typical LC-MS method for phenolic compounds that could be adapted for this compound is summarized below. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., Poroshell 120 EC-C18, 4.6 × 150 mm, 4 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |

| Detection | Scanning for [M-H]⁻ ion |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

For more complex matrices or when lower detection limits are required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique adds another layer of specificity by using two mass analyzers in series. The first analyzer selects the precursor ion of the target analyte (e.g., m/z 199 or 201 for this compound), which is then fragmented in a collision cell. The second mass analyzer then detects specific fragment ions, known as product ions.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, leading to higher sensitivity and selectivity. nih.gov For this compound, a potential MRM transition could involve the selection of the precursor ion m/z 199 and monitoring for a product ion corresponding to the loss of the ethyl group (C₂H₅) or the bromine atom. For instance, a study on the related compound 4-ethylphenol (4EP) used the transition from the precursor ion [M-H]⁻ at m/z 121 to the product ion at m/z 106, which corresponds to the loss of a methyl group. nih.govresearchgate.net A similar fragmentation pattern could be established for this compound.

The use of LC-MS/MS allows for quantification at very low levels, often in the nanogram per liter (ng/L) range, which is crucial for environmental monitoring. umb.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products